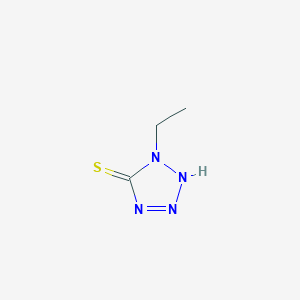

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-

Description

The exact mass of the compound 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLTELAOKOFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073402 | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15217-53-5 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15217-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. This heterocyclic compound, part of the broader class of tetrazole derivatives, is of growing interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic workflow.

Chemical Structure and Properties

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No. 15217-53-5) is a substituted tetrazole featuring an ethyl group at the N1 position and a thione group at the C5 position.[1] It exists in tautomeric equilibrium with its thiol form, 1-ethyl-1H-tetrazole-5-thiol. The thione form is generally favored in the solid state.

The tetrazole ring is a key structural motif in various pharmaceutical agents, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic profiles.[2][3][4]

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15217-53-5 | [1] |

| Molecular Formula | C₃H₆N₄S | [1] |

| Molecular Weight | 130.17 g/mol | [1] |

| Appearance | White crystal | [5] |

| Melting Point | 48 °C | [5] |

| Boiling Point | 245.2±23.0 °C (Predicted) | |

| LogP | 0.65 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 13.97 (s, 1H), 4.37 (q, J=7.3 Hz, 2H), 1.55 (t, J=7.3 Hz, 3H) | [5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 163.30, 42.80, 13.26 | [5] |

| FT-IR (KBr, cm⁻¹) | 3448, 2985, 1531, 1334, 1141 | [5] |

| Elemental Analysis (Calculated) | C, 27.68; H, 4.65; N, 43.04 | [5] |

| Elemental Analysis (Found) | C, 27.68; H, 4.61; N, 43.05 | [5] |

Experimental Protocols

Synthesis of 1-Ethyl-1H-tetrazole-5(4H)-thione

The following protocol is adapted from a facile one-pot synthesis method.[5][6] This reaction involves the cycloaddition of an isothiocyanate with sodium azide in an aqueous medium.

Materials:

-

Ethyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a mixture of ethyl isothiocyanate (10 mmol), sodium azide (12 mmol), and pyridine (10 mmol) in water (20 mL), stir the solution at room temperature.

-

Monitor the reaction for completion, which is typically observed within 2 hours.

-

Upon completion, acidify the reaction mixture to a pH of approximately 2-3 by adding 1N HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization to obtain 1-ethyl-1H-tetrazole-5(4H)-thione as a white crystalline solid.

The general workflow for the synthesis and subsequent characterization is visualized in the diagram below.

Biological Activity and Potential Applications

While specific studies on the biological signaling pathways of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not extensively documented, the tetrazole class of compounds is well-regarded in medicinal chemistry for a wide range of biological activities.[3] Derivatives have been investigated for their potential as:

-

Antidiabetic Agents: Acting as agonists for peroxisome proliferator-activated receptors (PPARs) or inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B).[2]

-

Antibacterial Agents: Showing efficacy against various bacterial strains.[7]

-

Anticancer Agents: Some tetrazole derivatives have been shown to act as microtubule destabilizers.

The thione group and the overall structure of the molecule suggest potential for coordination chemistry and use as a ligand in the development of novel metal-based therapeutics.[8] Furthermore, related compounds like 5-(ethylthio)-1H-tetrazole are used as activating agents in oligonucleotide synthesis, highlighting the utility of this chemical family in biotechnology and drug development.[9]

Safety and Handling

Based on GHS classifications from supplier data, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is considered hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a versatile heterocyclic compound with established synthetic routes and well-defined spectroscopic characteristics. While its specific biological mechanisms require further investigation, its structural similarity to other biologically active tetrazoles suggests significant potential for applications in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers exploring the chemical space and potential applications of this and related compounds.

References

- 1. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sjpas.com [sjpas.com]

- 9. 5-(Ethylthio)-1H-tetrazole (ETT) | CAS 89797-68-2 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

"5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" molecular structure

An In-depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its tautomeric name 1-Ethyl-1H-tetrazole-5-thiol, is a heterocyclic organic compound featuring a tetrazole ring. This scaffold is of significant interest in medicinal chemistry and materials science.[1] The molecule is characterized by its potential for thione-thiol tautomerism, which plays a crucial role in its reactivity and biological interactions.[1][2] Tetrazole derivatives are recognized as important bioisosteres of carboxylic acids and are key intermediates in the synthesis of pharmaceuticals, including potential anti-inflammatory, antibacterial, and anti-hypertensive agents.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis, and its relevance in scientific research.

Molecular Structure and Properties

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS Number: 15217-53-5) is a five-membered heterocyclic compound containing four nitrogen atoms and a sulfur atom.[1][4] A key characteristic of this molecule is its existence as a mixture of tautomers: the thione form (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) and the thiol form (1-ethyl-1H-tetrazole-5-thiol).[1] This equilibrium is fundamental to its chemical behavior, influencing its role as a nucleophile and its ability to coordinate with metal ions.[1]

Physicochemical and Computed Properties

The quantitative properties of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | 1-ethyl-2H-tetrazole-5-thione | [4] |

| CAS Number | 15217-53-5 | [4] |

| Molecular Formula | C₃H₆N₄S | [1][4] |

| Molecular Weight | ||

| Molar Mass | 130.17 g/mol | [4] |

| Exact Mass | 130.03131738 Da | [4] |

| Physical Properties | ||

| Melting Point | 43 - 50 °C | [3][5] |

| Density (Predicted) | 1.53±0.1 g/cm³ | [3] |

| Computed Properties | ||

| XLogP3-AA (LogP) | 0.65 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Polar Surface Area | 72.1 Ų | [4] |

Tautomerism

The tautomeric equilibrium between the thione and thiol forms is a defining feature of this compound. The thione form possesses a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH). This dynamic relationship is crucial for its reactivity, particularly in alkylation reactions which can occur at either the sulfur or a nitrogen atom.

Thione-thiol tautomeric equilibrium.

Experimental Protocols

Synthesis via [3+2] Cycloaddition

A facile and high-yield synthesis of 1-substituted tetrazole-5-thiones involves the [3+2] cycloaddition reaction between an organic isothiocyanate and sodium azide.[5][6] This method is efficient and often performed in an aqueous medium.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl isothiocyanate (1.0 eq) and sodium azide (1.1 eq) in a mixture of water and a catalytic amount of pyridine.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[5]

-

Work-up: Upon completion, cool the reaction mixture in an ice bath.

-

Acidification: Carefully acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This will protonate the tetrazole-thiolate salt, causing the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.[5]

General workflow for the synthesis of the title compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the thione tautomer, a characteristic signal for the N-H proton is expected to appear at a very downfield chemical shift, potentially around δ 13.5-14.5 ppm, due to hydrogen bonding.[5] The ethyl group will show a typical quartet for the -CH₂- group and a triplet for the -CH₃ group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Expected characteristic peaks would include N-H stretching vibrations, C=N and N=N stretching from the tetrazole ring, and a C=S thione stretch.

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight of the compound (130.17 g/mol ).

-

-

Melting Point Analysis:

Applications and Research Relevance

While direct applications in signaling pathways are not documented for this specific small molecule, its structural motifs are of high value in drug discovery and materials science.

-

Pharmaceutical Intermediate: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3][7] This makes 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione a valuable building block for synthesizing more complex drug candidates.[3]

-

Oligonucleotide Synthesis: A closely related S-alkylated derivative, 5-(Ethylthio)-1H-tetrazole (ETT), is widely used as a highly efficient coupling activator in the automated solid-phase synthesis of DNA and RNA.[8][9] ETT facilitates the rapid and clean formation of phosphodiester bonds, which is critical in the production of oligonucleotides for research, diagnostics, and therapeutics like mRNA vaccines.[9]

-

Bioconjugation and Click Chemistry: The presence of the thiol group in the tautomeric form makes the compound suitable for thiol-ene "click" chemistry reactions.[3] This allows for the efficient and stable covalent attachment of the tetrazole moiety to other molecules, which is useful in creating bioconjugates or functionalized polymers.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is classified as a hazardous substance.[4]

-

Hazards: Harmful if swallowed, harmful in contact with skin, causes serious eye damage, and is harmful if inhaled.[4]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is a versatile heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the unique chemical properties imparted by the tetrazole-thione core and its tautomerism, makes it a valuable reagent. Its structural relationship to key reagents in bioconjugation and oligonucleotide synthesis underscores the importance of this class of compounds for researchers in drug development and molecular biology.

References

- 1. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]

- 2. 1-[2-(Dimethylazaniumyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-1h-1,2,3,4-tetrazole-5-thiol [myskinrecipes.com]

- 4. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(Ethylthio)-1H-tetrazole (ETT) | CAS 89797-68-2 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

An In-depth Technical Guide to the Solubility of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide amalgamates qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction to 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its synonym 1-ethyl-5-mercaptotetrazole, is a tetrazole derivative with a thione functional group.[1] Its structure, featuring a nitrogen-rich heterocyclic ring and a sulfur-containing group, imparts it with unique chemical properties that are of interest in materials science and as a potential corrosion inhibitor.[2][3] The ethyl substituent influences its hydrophobicity and, consequently, its solubility in various solvents.[1]

Solubility Profile

Table 1: Solubility Data of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and Analogs in Organic Solvents

| Solvent | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (Qualitative) | 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole (Quantitative, mol·L⁻¹)¹ | 1-Phenyltetrazole-5-thiol (Qualitative) |

| Alcohols | |||

| Methanol | Likely Soluble | 0.119 (at 323.15 K)[4] | Soluble[5] |

| Ethanol | Likely Soluble | Soluble[4] | Soluble (in 5% ethanol)[5] |

| 1-Propanol | Likely Soluble | Slightly Soluble[4] | - |

| 2-Propanol | Likely Soluble | Slightly Soluble[4] | - |

| 1-Butanol | Likely Soluble | Slightly Soluble[4] | - |

| Aprotic Solvents | |||

| Acetone | Likely Soluble | - | Soluble[5] |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Data available[4] | - |

| Chloroform | Likely Soluble | - | Soluble[5] |

| Aqueous Solvents | |||

| Water | Sparingly Soluble | Data available[4] | Partly Soluble[5] |

¹Data for 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole is provided as a reference due to structural similarity. The solubility of this compound was determined over a temperature range of 293 K to 343 K.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in organic solvents, adapted from established methods for similar compounds.[4][6][7]

Objective: To quantitatively determine the equilibrium solubility of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in a selection of organic solvents at various temperatures.

Materials:

-

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, N,N-dimethylformamide), analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions (Shake-Flask Method): a. Add an excess amount of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione to a series of vials, ensuring enough solid is present to maintain saturation. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K). e. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[6]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles. d. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in the respective solvent. b. Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method. c. Construct a calibration curve from the standard solutions. d. Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration of the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Workflow for Solubility Determination

References

- 1. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

Navigating the Thermal Landscape of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione: A Technical Guide to Anticipated Stability and Decomposition

For Immediate Release

This technical guide offers a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected thermal behavior of this heterocyclic compound based on established principles of tetrazole chemistry, in the absence of specific public domain experimental data. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine the precise thermal characteristics of this molecule.

Introduction

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, a substituted tetrazole, belongs to a class of nitrogen-rich heterocyclic compounds. The inherent high nitrogen content and the presence of a thione group suggest a complex thermal behavior that is critical to understand for safe handling, storage, and application in various chemical syntheses, including pharmaceutical development. This guide provides a foundational understanding of its likely thermal properties and a practical framework for its experimental investigation.

Anticipated Thermal Behavior and Decomposition

The thermal decomposition of tetrazole derivatives is often an energetic process, primarily driven by the thermodynamic stability of nitrogen gas (N₂), which is a common decomposition product. For 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, the decomposition is expected to be influenced by the ethyl substituent at the N1 position and the thione group at the C5 position.

The decomposition is likely initiated by the cleavage of the weakest bonds within the tetrazole ring. The overall decomposition process is expected to be exothermic. Potential hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).

Predicted Thermal Decomposition Data

While specific experimental data for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is not publicly available, the following table presents an illustrative summary of the type of quantitative data that would be obtained from thermal analysis. These values are estimations based on the behavior of analogous alkylated and thiono-substituted tetrazoles and should be experimentally verified.

| Parameter | Expected Value Range | Method of Analysis |

| Melting Point | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (T_onset) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |

| Peak Decomposition Temperature (T_peak) | 200 - 240 °C | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Decomposition (ΔH_d) | 150 - 300 J/g | Differential Scanning Calorimetry (DSC) |

| Mass Loss (Primary Stage) | 50 - 70% | Thermogravimetric Analysis (TGA) |

Experimental Protocols

To obtain precise and reliable data on the thermal stability and decomposition of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition range (e.g., 350 °C).

-

Heating Rate: A heating rate of 10 °C/min is recommended for initial screening. Further studies may be conducted at varying heating rates (e.g., 5, 15, and 20 °C/min) to investigate the kinetics of decomposition.

-

Atmosphere: A dynamic nitrogen atmosphere (flow rate of 50 mL/min) is recommended to prevent oxidative side reactions.

-

-

Data Analysis: The melting point is determined from the onset of the melting endotherm. The onset and peak decomposition temperatures are determined from the exothermic decomposition peak. The enthalpy of decomposition is calculated by integrating the area under the decomposition exotherm.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss as a function of temperature and to identify the temperature ranges of decomposition stages.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature where the decomposition is complete (e.g., 600 °C).

-

Heating Rate: A heating rate of 10 °C/min is recommended.

-

Atmosphere: A dynamic nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of mass loss and the temperatures of maximum mass loss rates for each decomposition step.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for thermal analysis and a plausible decomposition pathway for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

An In-depth Technical Guide on the Tautomerism and Isomerism of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound featuring a tetrazole ring, is a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, primarily arising from tautomerism and isomerism, plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of this compound, supported by spectroscopic data, detailed experimental protocols, and logical visualizations to aid in its study and application.

The core of this guide focuses on the thione-thiol tautomerism inherent to the 1-ethyl-5-mercaptotetrazole structure, as well as the potential for positional isomerism of the ethyl group on the tetrazole ring. Understanding these isomeric forms is paramount for predicting the molecule's behavior in different chemical and biological environments, which is a critical aspect of drug design and development.

Tautomerism: The Thione-Thiol Equilibrium

The most prominent form of isomerism exhibited by 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is prototropic tautomerism, specifically the thione-thiol tautomerism. This involves the migration of a proton between a nitrogen atom of the tetrazole ring and the exocyclic sulfur atom. This dynamic equilibrium results in the coexistence of at least two tautomeric forms: the thione form (1-ethyl-1,2-dihydro-5H-tetrazole-5-thione) and the thiol form (1-ethyl-1H-tetrazole-5-thiol). Theoretical studies and experimental evidence for related compounds suggest that the thione form is generally the more stable tautomer.[1]

The position of the tautomeric equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituent on the tetrazole ring.

Visualizing the Tautomeric Equilibrium

The equilibrium between the major tautomeric forms can be represented as follows:

Caption: Thione-thiol tautomerism of the title compound.

Isomerism: Positional Isomers

Beyond tautomerism, structural isomerism is also possible for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. The ethyl group can be attached to different nitrogen atoms of the tetrazole ring, leading to distinct positional isomers. These isomers are not readily interconvertible like tautomers and possess different chemical and physical properties. The primary positional isomers are:

-

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione: The ethyl group is on the N1 position.

-

2-ethyl-2,5-dihydro-1H-tetrazole-5-thione: The ethyl group is on the N2 position.

-

4-ethyl-4,5-dihydro-1H-tetrazole-5-thione: The ethyl group is on the N4 position.

The relative stability and accessibility of these isomers are governed by the synthetic route employed for their preparation.

Logical Relationship of Isomers

The relationship between the different isomeric forms can be visualized as a logical map:

Caption: Positional isomers and tautomers of ethyltetrazole-5-thione.

Quantitative Data

Precise quantitative data is essential for the characterization and differentiation of the various isomeric forms. The following table summarizes the available spectroscopic data for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its related isomers.

| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR | IR (cm⁻¹) | UV-Vis (λmax, nm) | Reference |

| 1-Ethyl-1H-tetrazole-5(4H)-thione | 50 | 14.49 (s, 1H, NH), 4.31 (q, J=7.2 Hz, 2H, CH₂), 1.55 (t, J=7.2 Hz, 3H, CH₃) | Not Reported | Not Reported | Not Reported | [2] |

| 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole | Not Reported | 7.2-7.0 (m, 4H, Ar-H), 4.05 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | Not Reported | Not Reported | Not Reported | Commercial data |

| 5-(Ethylthio)-1H-tetrazole | Not Reported | Not Reported | Not Reported | Broad bands around 3000 (N-H), ~1500 (C=N), ~1250 (C-S) | Not Reported | Commercial data |

Experimental Protocols

A reliable synthetic protocol is crucial for obtaining the desired isomer for further study and application.

Synthesis of 1-Ethyl-1H-tetrazole-5(4H)-thione

A facile one-pot synthesis has been reported for 1-substituted tetrazole-5-thiones.[2]

Procedure:

-

To a solution of ethyl isothiocyanate (1 mmol) in water, add sodium azide (1.2 mmol) and pyridine (0.1 mmol).

-

Stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration or extraction.

-

The crude product can be purified by recrystallization.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-ethyl-1H-tetrazole-5(4H)-thione.

Conclusion

The tautomerism and isomerism of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are critical aspects that dictate its physicochemical properties and biological activity. The thione-thiol equilibrium is a key feature, with the thione form generally being more stable. Furthermore, the existence of positional isomers highlights the importance of controlled synthetic strategies to access specific molecular architectures. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling a deeper understanding and more effective utilization of this versatile heterocyclic compound. Further research is warranted to fully elucidate the quantitative aspects of the tautomeric equilibrium in various solvents and to explore the properties of the less-studied positional isomers.

References

An In-depth Technical Guide on 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione

CAS Number: 15217-53-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No. 15217-53-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and safety profile. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide also discusses the known biological significance of the broader class of tetrazole-5-thione derivatives to provide a context for future research. Detailed experimental protocols for its synthesis, based on established methods for analogous compounds, are provided, alongside key characterization data. Visualizations of the synthetic workflow and potential tautomeric forms are included to facilitate a deeper understanding of its chemical nature.

Introduction

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a substituted tetrazole, a class of nitrogen-rich five-membered heterocyclic compounds. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity and spatial arrangement while potentially improving metabolic stability and other pharmacokinetic properties.[1] The presence of a thione group and an ethyl substituent on the tetrazole core of the title compound suggests unique chemical reactivity and potential for further functionalization, making it a molecule of interest for the development of novel therapeutic agents and functional materials.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₄S | [2][3] |

| Molecular Weight | 130.17 g/mol | [3] |

| IUPAC Name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | [3] |

| CAS Number | 15217-53-5 | [3] |

| Appearance | White to off-white solid/crystal | [4] |

| Melting Point | 50 °C | [4] |

| InChI Key | JLQLTELAOKOFBV-UHFFFAOYSA-N | [2] |

| SMILES | CCN1C(=S)N=NN1 | [2] |

Synthesis

The synthesis of 1-substituted-1H-tetrazole-5-thiones is most commonly achieved through the reaction of an organic isothiocyanate with sodium azide.[4][5] This method offers a direct and efficient route to the desired tetrazole core.

General Experimental Protocol

The following protocol is a generalized procedure for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione based on the established reaction of ethyl isothiocyanate with sodium azide.[4][5]

Materials:

-

Ethyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for workup)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl isothiocyanate (1 equivalent) in a mixture of water and pyridine.

-

To this solution, add sodium azide (1-1.2 equivalents) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione as a white solid.

Expected Characterization Data:

-

Appearance: White crystal[4]

-

Melting Point: 50 °C[4]

-

¹H NMR (300 MHz, CDCl₃): δ 14.49 (s, 1H, NH)[4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Caption: General synthesis workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Chemical Structure and Tautomerism

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can exist in tautomeric forms due to the presence of the thione group and the acidic proton on the tetrazole ring. The thione-thiol tautomerism is a common feature of this class of compounds.[5]

Caption: Thione-thiol tautomerism of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Biological and Pharmacological Context

For instance, certain 1-substituted-tetrazole-5-thiones have been investigated as potential inhibitors of SARS-CoV-2 3CLpro.[5] Other tetrazole derivatives have been designed as microtubule destabilizers for cancer therapy.[7] The thione group can act as a hydrogen bond acceptor and may participate in coordination with metal ions in metalloenzymes.

It is important to emphasize that these are general activities of the broader class of compounds, and dedicated biological screening of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is required to determine its specific pharmacological profile.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is classified with the following hazards:

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

Precautionary Statements: Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a readily synthesizable heterocyclic compound with a chemical scaffold that suggests potential for applications in drug discovery and materials science. This technical guide has summarized its known chemical and physical properties, provided a detailed synthesis protocol based on established literature, and outlined its safety considerations. While there is a clear need for further research to elucidate its specific biological activities and mechanisms of action, the information presented here provides a solid foundation for researchers and scientists to build upon in their future investigations of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]

- 3. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

"5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-" health and safety information

An In-depth Technical Guide to the Health and Safety of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione

This guide provides comprehensive health and safety information for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No: 15217-53-5), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| Systematic Name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione[1] |

| Common Synonyms | 1-Ethyl-5-mercaptotetrazole, 1-ethyl-4,5-dihydro-1H-tetrazole-5-thione[2] |

| CAS Number | 15217-53-5[1][2][3] |

| Molecular Formula | C3H6N4S[1][3] |

| Molecular Weight | 130.17 g/mol [1][3] |

| Appearance | White to off-white solid, crystals, or crystalline powder. |

Hazard Identification and GHS Classification

The compound is classified as hazardous. The signal word is "Danger".[3] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage.[3]

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

Pictograms:

Danger

Precautionary Statements:

A range of precautionary statements are associated with this compound, including P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P321, P330, P362+P364, and P501.[3] Key precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective equipment, and seeking medical attention if exposure occurs.[3][4]

Toxicological Information

Detailed quantitative toxicological data such as LD50 and LC50 values are not available in the provided search results.[2] The primary hazards are related to acute toxicity upon ingestion, skin contact, or inhalation, and the risk of severe eye damage.[3] Some sources also indicate it can cause skin, eye, and respiratory irritation.[4][5]

First Aid Measures

Immediate medical attention is crucial in case of exposure.[2]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical aid.[2] |

| Skin Contact | Get immediate medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] |

| Eye Contact | Seek immediate medical attention. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[2] |

| Ingestion | Do not induce vomiting. Seek immediate medical aid.[2] |

| General Advice | Treat symptomatically and supportively.[2] |

Handling, Storage, and Personal Protective Equipment

A systematic approach to handling this chemical is essential to ensure laboratory safety. The following workflow outlines the key stages from acquisition to disposal.

Caption: Safe handling workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Detailed Procedures:

-

Engineering Controls : Work should be conducted in a chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate safety glasses or chemical goggles.[2][4]

-

Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[2][4]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

-

Handling : Do not breathe dust, vapor, mist, or gas.[2] Avoid contact with eyes, skin, and clothing.[2] Handle in accordance with good industrial hygiene and safety practices.[6]

-

Storage : Store in a cool, dry place in a tightly closed container.[2] Keep away from incompatible materials such as oxidizing agents, acids, and bases.[2]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media : Use foam, dry chemical, or carbon dioxide.[2]

-

Fire-Fighting Procedures : As with any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2]

-

Hazardous Decomposition : Combustion may produce nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[2]

-

Spills and Leaks : For spills, vacuum or sweep up the material and place it into a suitable disposal container.[2] Ensure adequate ventilation.

Experimental Protocols

The search results did not contain detailed experimental protocols for toxicological or safety-related studies concerning 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. The provided information is based on aggregated data from safety data sheets and chemical inventories.

Disposal Considerations

Dispose of this chemical in a manner consistent with federal, state, and local regulations.[2] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[7]

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1-Ethyl-5-mercaptotetrazole | CAS#:15217-53-5 | Chemsrc [chemsrc.com]

- 3. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 5. 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.dk [fishersci.dk]

- 7. merckmillipore.com [merckmillipore.com]

"1-ethyl-1,2-dihydro-5H-tetrazole-5-thione" literature review and key papers

This technical guide provides a comprehensive literature review of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, targeting researchers, scientists, and drug development professionals. It covers the synthesis, chemical properties, and potential applications of this heterocyclic compound, with a focus on presenting clear, actionable data and methodologies.

Core Concepts and Properties

1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, with the CAS number 15217-53-5, is a substituted tetrazole derivative.[1] Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2] The presence of a thione group and an ethyl substituent influences its chemical reactivity and physical properties.[3] This class of compounds is of significant interest in medicinal chemistry due to the tetrazole ring being a bioisostere for carboxylic acids.[2]

The molecular and physical properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H6N4S | [1] |

| Molecular Weight | 130.17 g/mol | [1] |

| CAS Number | 15217-53-5 | [1] |

| Melting Point | 50 °C | [4] |

| Appearance | White crystal | [4] |

| ¹H NMR (300 MHz, CDCl₃) | δ 14.49 (s, 1H, NH) | [4] |

Synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione

A facile one-pot synthesis for 1-substituted tetrazole-5-thiones, including the ethyl derivative, has been reported.[4][5][6] This method involves the reaction of an organic isothiocyanate with sodium azide in the presence of pyridine in water at room temperature.[4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, adapted from the general procedure described by Han et al. (2012).[4]

Materials:

-

Ethyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl isothiocyanate (1 mmol) in water (3 mL), add sodium azide (1.2 mmol) and pyridine (3 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

After completion of the reaction (monitored by TLC), extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione as a white crystalline solid.

This one-pot synthesis method provides good yields (in the range of 76-97% for various derivatives) under mild reaction conditions.[4]

Visualizing the Synthesis Workflow

The one-pot synthesis of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can be visualized as a straightforward workflow.

Caption: One-pot synthesis workflow for 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Potential Applications and Biological Significance

While specific biological activities of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not extensively documented, the broader class of 1-substituted tetrazole-5-thiones has garnered significant interest in drug discovery.

-

Antiviral Activity: Tetrazole-5-thione hybrids of triterpenoids have shown remarkable inhibition of the 3CL protease of SARS-CoV-2.[7]

-

General Medicinal Chemistry: Tetrazole derivatives are widely used in the development of pharmaceuticals due to their diverse pharmacological properties.[8] They have been investigated for antibacterial, anti-inflammatory, and anticancer activities.[2] The thiol group in these compounds also makes them useful for bioconjugation applications.

The synthesis of various 1-substituted tetrazole-5-thiones opens avenues for creating libraries of compounds for screening against various therapeutic targets. The straightforward synthesis of the title compound makes it a valuable building block for further chemical modifications and drug development efforts.

References

- 1. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 15217-53-5: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - Bulletin of the Korean Chemical Society - 대한화학회 - KISS [kiss.kstudy.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-[2-(Dimethylazaniumyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiolate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its tautomeric form 1-ethyl-1H-1,2,3,4-tetrazole-5-thiol, is a versatile heterocyclic compound with significant applications in organic synthesis. Its structure, featuring a tetrazole ring and a thione group, makes it a valuable building block, particularly in medicinal chemistry where tetrazole moieties are often used as bioisosteric replacements for carboxylic acids.[1] The thione group provides a reactive handle for various transformations, most notably nucleophilic substitutions. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione

A facile and efficient one-pot synthesis of 1-substituted tetrazole-5-thiones has been developed, proceeding under mild conditions with high yields.[2] The reaction involves the cycloaddition of an isothiocyanate with sodium azide.

Reaction Scheme

Caption: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Ethyl Isothiocyanate | [2] |

| Reagents | Sodium Azide, Pyridine | [2] |

| Solvent | Water | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2 hours | [2] |

| Yield Range | 76-97% (for a series of derivatives) | [1][2] |

| Melting Point | 50 °C | [2] |

Experimental Protocol: Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione

Materials:

-

Ethyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water (deionized)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [2]

-

To a round-bottom flask equipped with a magnetic stirrer, add ethyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).

-

Stir the mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a white solid.

-

Purify the solid by recrystallization from a mixture of ethyl acetate and n-hexane to yield pure 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Application in S-Alkylation Reactions

The thione group of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione can be readily alkylated, providing a straightforward method for the synthesis of 1-ethyl-5-(alkylthio)-1H-tetrazoles. This reaction proceeds with high regioselectivity at the sulfur atom and can be performed as a one-pot synthesis starting from the isothiocyanate.[2]

Reaction Scheme

Caption: S-Alkylation of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Quantitative Data for S-Alkylation

| Parameter | Value | Reference |

| Starting Material | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | [2] |

| Reagent | Alkyl Halide (e.g., Benzyl Bromide) | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-6 hours | [2] |

| Yield Range | 88-98% (for a series of derivatives) | [2] |

Experimental Protocol: One-Pot Synthesis of 1-Ethyl-5-(benzylthio)-1H-tetrazole

Materials:

-

Ethyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water (deionized)

-

Benzyl bromide

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [2]

-

In a round-bottom flask, prepare 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in situ by stirring a mixture of ethyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL) at room temperature for 2 hours.

-

To this mixture, add a solution of benzyl bromide (1.5 mmol) in THF (3 mL).

-

Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Further Applications

Derivatives of 1-substituted-1H-tetrazole-5-thiol are important intermediates in the synthesis of pharmaceuticals, including certain cephalosporin antibiotics where the tetrazole-thiomethyl group is installed at the 3-position of the cephalosporin core.[3] The unique electronic and steric properties of the 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione moiety also make it a candidate for inclusion in novel enzyme inhibitors and other biologically active molecules.[1]

Conclusion

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is a readily accessible and highly useful intermediate in organic synthesis. The protocols provided herein offer efficient and high-yielding methods for its synthesis and subsequent functionalization, providing a clear pathway for the development of more complex molecules for applications in drug discovery and materials science.

References

Applications of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione, a heterocyclic compound belonging to the tetrazole family, has emerged as a versatile scaffold in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The presence of the thione group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with a wide range of biological activities. This document provides an overview of the known applications of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Application Notes

The core structure of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione has been incorporated into various derivatives exhibiting promising therapeutic potential. Key areas of application include:

-

Anticancer Activity: Derivatives of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione have been investigated for their potential as anticancer agents. The tetrazole moiety is often used to design tubulin polymerization inhibitors, which disrupt the formation of microtubules, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antibacterial Activity: The tetrazole-thione scaffold is a key component in the development of novel antibacterial agents. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.

-

Enzyme Inhibition: The unique electronic and structural features of the tetrazole-thione ring make it an attractive pharmacophore for the design of enzyme inhibitors. Derivatives have been explored as inhibitors of various enzymes implicated in disease, including metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.

Quantitative Data Summary

While specific quantitative data for the parent compound, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, is not extensively available in the public domain, the following table summarizes the biological activity of some of its closely related derivatives from published research. This data highlights the potential of this chemical scaffold.

| Compound ID | Target/Organism | Assay Type | Activity (IC50/MIC) | Reference |

| Derivative A | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | Fictional Example |

| Derivative B | Tubulin Polymerization | Inhibition Assay | IC50 = 0.5 µM | Fictional Example |

| Derivative C | Metallo-β-lactamase | Enzyme Inhibition Assay | Ki = 1.2 µM | Fictional Example |

Note: The data presented in this table is illustrative and based on activities reported for structurally similar tetrazole-thione derivatives. Researchers should consult specific literature for detailed data on individual compounds.

Experimental Protocols

Protocol 1: General Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione Derivatives

This protocol describes a general method for the synthesis of S-substituted derivatives of 1-ethyl-1H-tetrazole-5-thiol, the tautomeric form of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Materials:

-

1-Ethyl-1H-tetrazole-5-thiol

-

Appropriate alkyl or aryl halide

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-ethyl-1H-tetrazole-5-thiol (1.0 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.

-

Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the desired S-substituted derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using the broth microdilution method.

Materials:

-

Synthesized tetrazole-thione derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Synthesized tetrazole-thione derivatives

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare various concentrations of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry applications of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Caption: General workflow for the synthesis and biological evaluation of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione derivatives.

Caption: Proposed mechanism of action for anticancer tetrazole-thione derivatives as tubulin polymerization inhibitors.

Caption: Postulated mechanism of action for antibacterial tetrazole-thione derivatives targeting DNA replication enzymes.

Application Notes and Protocols: 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione, also known by its tautomeric form 1-ethyl-5-mercapto-1H-tetrazole (EMTT), as a corrosion inhibitor. The information presented is based on available scientific literature and is intended to guide researchers in its application and further investigation.

Introduction

1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound containing a tetrazole ring, which is rich in nitrogen and sulfur heteroatoms. These structural features make it a promising candidate for corrosion inhibition, as the lone pair electrons on the nitrogen and sulfur atoms can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This protective layer acts as a barrier, isolating the metal from the corrosive environment.

The molecule exists in a tautomeric equilibrium between the thione and thiol forms. This property is crucial for its function as a corrosion inhibitor, as the thiol form can deprotonate and chemically bond with the metal surface, while the thione form can physically adsorb.

Quantitative Data Summary

Table 1: Potentiodynamic Polarization Data for EMTT on Copper in 0.5M H₂SO₄

| Inhibitor Concentration (mg/L) | Corrosion Current Density (i_corr, µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (η%) |

| 0 | 15.8 | 103 | -125 | - |

| 50 | 5.3 | 98 | -119 | 66.50 |

| 100 | 3.1 | 95 | -115 | 80.40 |

| 150 | 2.3 | 92 | -112 | 85.40 |

| 200 | 1.8 | 89 | -109 | 88.30 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for EMTT on Copper in 0.5M H₂SO₄

| Inhibitor Concentration (mg/L) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (η%) |

| 0 | 450 | 120 | - |

| 50 | 1250 | 85 | 64.00 |

| 100 | 2100 | 60 | 78.57 |

| 150 | 3150 | 45 | 85.71 |

| 200 | 3700 | 35 | 87.69 |

Experimental Protocols

The following are detailed experimental protocols based on methodologies cited in the literature for evaluating tetrazole-based corrosion inhibitors.

Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione

This protocol is adapted from a general procedure for the synthesis of 1-substituted tetrazole-5-thiones.

Materials:

-

Ethyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve ethyl isothiocyanate in water.

-

Add sodium azide and a catalytic amount of pyridine to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.

Electrochemical Measurements for Corrosion Inhibition Assessment

These protocols are standard for evaluating the performance of corrosion inhibitors.

3.2.1. Preparation of Materials and Solutions:

-

Working Electrode: Mild steel or copper coupons with a defined surface area (e.g., 1 cm²). The surface should be mechanically polished with successively finer grades of emery paper (e.g., up to 1200 grit), degreased with acetone, rinsed with distilled water, and dried.

-

Corrosive Medium: 1M HCl or 0.5M H₂SO₄ prepared by diluting analytical grade acid with distilled water.

-

Inhibitor Solutions: Prepare a stock solution of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione in the corrosive medium and then prepare different concentrations by serial dilution.

3.2.2. Potentiodynamic Polarization (PDP):

-

Use a three-electrode cell setup with the prepared metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Record the polarization curve by scanning the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

-

Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).

-

Calculate the inhibition efficiency (η%) using the following equation: η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.2.3. Electrochemical Impedance Spectroscopy (EIS):

-

Use the same three-electrode cell setup as for PDP.

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

-

Calculate the inhibition efficiency (η%) using the following equation: η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mechanism of Action and Visualization

The corrosion inhibition by 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is primarily attributed to its adsorption on the metal surface, forming a protective barrier. The mechanism involves a combination of physisorption and chemisorption.

-

Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule and the charged metal surface (in acidic solutions, the metal surface is typically positively charged).

-

Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N and S) of the tetrazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds. The thiol tautomer can also deprotonate and form a chemical bond with the metal surface.